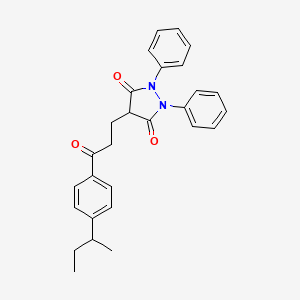

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione

Description

Properties

CAS No. |

20358-38-7 |

|---|---|

Molecular Formula |

C28H28N2O3 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

4-[3-(4-butan-2-ylphenyl)-3-oxopropyl]-1,2-diphenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C28H28N2O3/c1-3-20(2)21-14-16-22(17-15-21)26(31)19-18-25-27(32)29(23-10-6-4-7-11-23)30(28(25)33)24-12-8-5-9-13-24/h4-17,20,25H,3,18-19H2,1-2H3 |

InChI Key |

UCCXYSDWSGFXNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazolidinedione Core

- The pyrazolidinedione ring is synthesized by condensation of 1,2-diphenylhydrazine with a suitable diketone or diester precursor such as diethyl malonate .

- This step involves ring closure to form the 3,5-dioxo-pyrazolidine structure.

- The reaction conditions are often optimized to avoid harsh reflux and to improve yield and purity. For example, mild conditions with controlled solvent volumes have been reported to achieve yields around 32% at gram scale.

Introduction of the 4-(2-(p-sec-Butylbenzoyl)ethyl) Side Chain

- The functionalization at the 4-position is achieved by nucleophilic substitution or acylation reactions.

- A key intermediate, such as a 4-bromoethyl pyrazolidinedione derivative, can be reacted with p-sec-butylbenzoyl chloride or an equivalent benzoylating agent to introduce the sec-butylbenzoyl ethyl substituent.

- Alternatively, alkylation using n-butyl bromide or its radiolabeled analogue has been successfully employed to introduce butyl groups at the 4-position with yields ranging from 65% to 92%, depending on stoichiometry and base selection.

Detailed Preparation Method from Literature

Research Findings and Optimization Parameters

- Stoichiometry and Base Selection: The alkylation step is highly sensitive to the molar ratios of reactants and the choice of base, which affects both yield and purity. Strong bases favor substitution but may cause side reactions.

- Reaction Conditions: Lower solvent volumes and milder temperatures reduce decomposition and improve product stability during ring closure.

- Purification: Simple purification methods such as recrystallization and chromatographic techniques are sufficient due to the crystalline nature of the product (yellow-beige crystalline powder).

- Physical Characteristics: Melting point of related pyrazolidinedione compounds ranges around 180-183°C, indicating a stable solid form suitable for isolation.

Summary Table of Key Chemical and Physical Data

Chemical Reactions Analysis

Types of Reactions

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Structural Comparisons

Pyrazolidinediones share a core structure of 1,2-diphenyl-3,5-pyrazolidinedione but differ in substituents at the 4-position. Key analogs include:

Pharmacological and Toxicological Profiles

Anti-inflammatory Efficacy

- Phenylbutazone : High anti-inflammatory potency but significant toxicity (hematological risks, gastrointestinal ulcers) .

- Feprazone : Comparable efficacy to phenylbutazone but reduced ulcerogenicity and toxicity .

- Suxibuzone : Prodrug with delayed action; lower acute toxicity (rat oral LD50: 1,266 mg/kg) .

- Target Compound : The benzoyl ethyl group may enhance tissue penetration or receptor binding, though specific data are lacking.

Metabolic Stability

- Feprazone : Degrades in aqueous solutions to hydrazides and azobenzene derivatives, indicating hydrolysis susceptibility .

- Suxibuzone : Hydrolyzes to 4-hydroxymethylphenylbutazone, improving bioavailability .

- Target Compound : The ester linkage in the benzoyl group may confer stability against hydrolysis compared to alkyl-substituted analogs.

Biological Activity

Chemical Structure and Properties

The molecular structure of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 364.44 g/mol

- IUPAC Name : this compound

This compound features a pyrazolidinedione core, which is known for various biological activities, particularly in anti-inflammatory and analgesic domains.

Anti-inflammatory Activity

Research indicates that pyrazolidinediones possess significant anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Table 1: Inhibition of COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 65 | 80 |

| Aspirin | 70 | 50 |

| Indomethacin | 90 | 85 |

Data derived from in vitro studies comparing the inhibition rates of various compounds on COX enzymes.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that the compound exhibits a strong capacity to scavenge free radicals.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The mechanism by which this compound exerts its biological effects involves the modulation of inflammatory pathways. Specifically, it is believed to inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Chronic Inflammatory Models : In a study involving a rat model of chronic inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and reduced tissue damage.

- Oxidative Stress Models : Another study focused on oxidative stress induced by hydrogen peroxide in cultured neuronal cells. The compound demonstrated neuroprotective effects by reducing oxidative stress markers and enhancing cell viability.

Q & A

Q. How can researchers optimize the synthesis of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione for reproducibility?

Methodological Answer: To ensure reproducibility, employ statistical Design of Experiments (DOE) to identify critical reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can minimize the number of trials while capturing interactions between variables. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, which are then validated experimentally. This hybrid approach reduces trial-and-error inefficiencies .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Use a multi-spectroscopic approach:

- NMR (¹H, ¹³C, 2D-COSY) to map proton and carbon environments.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- FT-IR to identify functional groups (e.g., carbonyl stretches from pyrazolidinedione). Cross-validate results with computational simulations (e.g., density functional theory for IR/NMR predictions) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound in pharmacological contexts?

Methodological Answer: Conduct systematic SAR studies by synthesizing analogs with modifications to the p-sec-butylbenzoyl or diphenyl groups. Evaluate bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. Pair experimental data with molecular docking simulations to correlate structural features (e.g., steric bulk, electron density) with activity. Use multivariate regression to identify key SAR drivers .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across assays?

Methodological Answer: Apply meta-analysis to identify confounding variables (e.g., assay conditions, cell line variability). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy). Integrate computational models (e.g., machine learning classifiers) to distinguish noise from true biological signals. Document all experimental parameters in standardized formats to enable cross-study comparisons .

Q. How can degradation pathways of this compound be systematically analyzed under varying conditions?

Methodological Answer: Use forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, photolytic). Monitor degradation products via LC-MS/MS and GC-MS. Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Computational tools like molecular dynamics simulations can identify vulnerable bonds or stereochemical changes. Correlate degradation profiles with environmental factors (e.g., humidity, light exposure) .

Q. What methodological frameworks are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer: Adopt Quality by Design (QbD) principles:

- Define Critical Quality Attributes (CQAs) like yield, enantiomeric purity.

- Use microreactor systems for continuous flow optimization.

- Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Computational fluid dynamics (CFD) models can simulate reactor scalability, addressing mixing inefficiencies or heat transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.